molecular formula C10H18N2O2 B570614 Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate CAS No. 122848-57-1

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Cat. No. B570614
Key on ui cas rn: 122848-57-1
M. Wt: 198.266
InChI Key: YPCQQZHIBTVQAB-UHFFFAOYSA-N
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Patent
US08680275B2

Procedure details

Allyl-(2,2-dimethoxy-ethyl)-carbamic acid benzyl ester. To a 500 mL round-bottomed flask equipped with thermocouple probe, nitrogen inlet, reflux condenser, heating mantle, and mechanical stirring was added (2,2-dimethoxy-ethyl)-carbamic acid benzyl ester (50 g, 209 mmol) in toluene (180 mL). To the resulting solution was added powdered KOH (51.6 g, 920 mmol) and triethylbenzylammonium chloride (0.810 g, 3.55 mmol). A solution of allyl bromide (33.0 g, 275 mmol) in toluene (50 mL) was added dropwise over 10 minutes. The mixture was heated to 50° C. and stirred for 2 days. To the reaction mixture was added water (230 mL) over ten minutes. The layers were separated and the aqueous was extracted with toluene (2×200 mL). The combined organics were washed with brine (1×200 mL), dried with magnesium sulfate, filtered, and concentrated to afford the title compound (57.8 g, 98%). 1H-NMR (CDCl3, 500 MHz): 7.31 (m, 5H), 5.76 (m, 1H), 5.15 (m, 4H), 4.51 (m, 1H), 3.98 (d, J=9.48, 2H), 3.36 (m, 8H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
51.6 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0.81 g
Type
catalyst
Reaction Step Five
Name
Quantity
230 mL
Type
solvent
Reaction Step Six
Yield
98%

Identifiers

REACTION_CXSMILES
C(O[C:9](=O)[N:10](CC=C)[CH2:11][CH:12](OC)OC)C1C=CC=CC=1.C([O:28][C:29](=[O:37])[NH:30][CH2:31][CH:32](OC)OC)C1C=CC=CC=1.[OH-].[K+].[CH2:40](Br)[CH:41]=[CH2:42].[C:44]1(C)C=CC=CC=1>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[C:41]([O:28][C:29]([N:30]1[CH2:31][CH:32]2[CH:12]1[CH2:11][NH:10][CH2:9]2)=[O:37])([CH3:42])([CH3:44])[CH3:40] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(CC(OC)OC)CC=C)=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCC(OC)OC)=O
Name
Quantity
180 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
51.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
33 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0.81 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Step Six
Name
Quantity
230 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL round-bottomed flask equipped with thermocouple probe, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
ADDITION
Type
ADDITION
Details
To the resulting solution was added
STIRRING
Type
STIRRING
Details
stirred for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with toluene (2×200 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CNCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 57.8 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08680275B2

Procedure details

Allyl-(2,2-dimethoxy-ethyl)-carbamic acid benzyl ester. To a 500 mL round-bottomed flask equipped with thermocouple probe, nitrogen inlet, reflux condenser, heating mantle, and mechanical stirring was added (2,2-dimethoxy-ethyl)-carbamic acid benzyl ester (50 g, 209 mmol) in toluene (180 mL). To the resulting solution was added powdered KOH (51.6 g, 920 mmol) and triethylbenzylammonium chloride (0.810 g, 3.55 mmol). A solution of allyl bromide (33.0 g, 275 mmol) in toluene (50 mL) was added dropwise over 10 minutes. The mixture was heated to 50° C. and stirred for 2 days. To the reaction mixture was added water (230 mL) over ten minutes. The layers were separated and the aqueous was extracted with toluene (2×200 mL). The combined organics were washed with brine (1×200 mL), dried with magnesium sulfate, filtered, and concentrated to afford the title compound (57.8 g, 98%). 1H-NMR (CDCl3, 500 MHz): 7.31 (m, 5H), 5.76 (m, 1H), 5.15 (m, 4H), 4.51 (m, 1H), 3.98 (d, J=9.48, 2H), 3.36 (m, 8H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
51.6 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0.81 g
Type
catalyst
Reaction Step Five
Name
Quantity
230 mL
Type
solvent
Reaction Step Six
Yield
98%

Identifiers

REACTION_CXSMILES
C(O[C:9](=O)[N:10](CC=C)[CH2:11][CH:12](OC)OC)C1C=CC=CC=1.C([O:28][C:29](=[O:37])[NH:30][CH2:31][CH:32](OC)OC)C1C=CC=CC=1.[OH-].[K+].[CH2:40](Br)[CH:41]=[CH2:42].[C:44]1(C)C=CC=CC=1>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[C:41]([O:28][C:29]([N:30]1[CH2:31][CH:32]2[CH:12]1[CH2:11][NH:10][CH2:9]2)=[O:37])([CH3:42])([CH3:44])[CH3:40] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(CC(OC)OC)CC=C)=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCC(OC)OC)=O
Name
Quantity
180 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
51.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
33 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0.81 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Step Six
Name
Quantity
230 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL round-bottomed flask equipped with thermocouple probe, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
ADDITION
Type
ADDITION
Details
To the resulting solution was added
STIRRING
Type
STIRRING
Details
stirred for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with toluene (2×200 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CNCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 57.8 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08680275B2

Procedure details

Allyl-(2,2-dimethoxy-ethyl)-carbamic acid benzyl ester. To a 500 mL round-bottomed flask equipped with thermocouple probe, nitrogen inlet, reflux condenser, heating mantle, and mechanical stirring was added (2,2-dimethoxy-ethyl)-carbamic acid benzyl ester (50 g, 209 mmol) in toluene (180 mL). To the resulting solution was added powdered KOH (51.6 g, 920 mmol) and triethylbenzylammonium chloride (0.810 g, 3.55 mmol). A solution of allyl bromide (33.0 g, 275 mmol) in toluene (50 mL) was added dropwise over 10 minutes. The mixture was heated to 50° C. and stirred for 2 days. To the reaction mixture was added water (230 mL) over ten minutes. The layers were separated and the aqueous was extracted with toluene (2×200 mL). The combined organics were washed with brine (1×200 mL), dried with magnesium sulfate, filtered, and concentrated to afford the title compound (57.8 g, 98%). 1H-NMR (CDCl3, 500 MHz): 7.31 (m, 5H), 5.76 (m, 1H), 5.15 (m, 4H), 4.51 (m, 1H), 3.98 (d, J=9.48, 2H), 3.36 (m, 8H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
51.6 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0.81 g
Type
catalyst
Reaction Step Five
Name
Quantity
230 mL
Type
solvent
Reaction Step Six
Yield
98%

Identifiers

REACTION_CXSMILES
C(O[C:9](=O)[N:10](CC=C)[CH2:11][CH:12](OC)OC)C1C=CC=CC=1.C([O:28][C:29](=[O:37])[NH:30][CH2:31][CH:32](OC)OC)C1C=CC=CC=1.[OH-].[K+].[CH2:40](Br)[CH:41]=[CH2:42].[C:44]1(C)C=CC=CC=1>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[C:41]([O:28][C:29]([N:30]1[CH2:31][CH:32]2[CH:12]1[CH2:11][NH:10][CH2:9]2)=[O:37])([CH3:42])([CH3:44])[CH3:40] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(CC(OC)OC)CC=C)=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCC(OC)OC)=O
Name
Quantity
180 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
51.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
33 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0.81 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Step Six
Name
Quantity
230 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL round-bottomed flask equipped with thermocouple probe, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
ADDITION
Type
ADDITION
Details
To the resulting solution was added
STIRRING
Type
STIRRING
Details
stirred for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with toluene (2×200 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CNCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 57.8 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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